molecular formula C4H8S B14740758 trans-2,3-Dimethylthiirane CAS No. 5955-98-6

trans-2,3-Dimethylthiirane

Cat. No.: B14740758
CAS No.: 5955-98-6
M. Wt: 88.17 g/mol
InChI Key: ZMJBHCIEMIVIFZ-IMJSIDKUSA-N
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Description

trans-2,3-Dimethylthiirane: is an organic compound with the molecular formula C4H8S . It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms of the thiirane ring in a trans configuration. It is also known by other names such as trans-2-Butene Episulfide and trans-2-Butene Sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2,3-Dimethylthiirane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with sulfur in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfur dichloride (SCl2) and 2,3-dimethyl-2-butene . The reaction is carried out in a solvent such as chloroform or carbon tetrachloride at temperatures between 0°C and 25°C. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: trans-2,3-Dimethylthiirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-2,3-Dimethylthiirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2,3-Dimethylthiirane involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thiirane ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the thiirane ring and the formation of various products depending on the nature of the attacking nucleophile .

Comparison with Similar Compounds

  • cis-2,3-Dimethylthiirane
  • trans-2-Butene Sulfide
  • cis-2-Butene Sulfide

Comparison: trans-2,3-Dimethylthiirane is unique due to its trans configuration, which affects its reactivity and the types of products formed during chemical reactions. Compared to its cis isomer, this compound generally exhibits different stereochemical outcomes in reactions .

Properties

CAS No.

5955-98-6

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

IUPAC Name

(2S,3S)-2,3-dimethylthiirane

InChI

InChI=1S/C4H8S/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1

InChI Key

ZMJBHCIEMIVIFZ-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@@H](S1)C

Canonical SMILES

CC1C(S1)C

Origin of Product

United States

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